

# Application Note: Comprehensive Analytical Characterization of 3-Chloro-4-imidazol-1-ylpyridine

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## Compound of Interest

Compound Name: 3-Chloro-4-imidazol-1-ylpyridine

CAS No.: 1525430-16-3

Cat. No.: B2857992

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive suite of analytical methods for the robust characterization of **3-Chloro-4-imidazol-1-ylpyridine**, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is a critical prerequisite for successful drug development and manufacturing. This document details optimized protocols for chromatographic separation and spectroscopic identification, offering a validated framework for quality control and research applications. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and a range of spectroscopic techniques (NMR, MS, and FTIR) for unambiguous structural elucidation.

## Introduction

**3-Chloro-4-imidazol-1-ylpyridine** is a substituted heteroaromatic compound featuring both a pyridine and an imidazole ring. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. As an intermediate, the purity and

structural integrity of **3-Chloro-4-imidazol-1-ylpyridine** directly impact the quality, yield, and safety profile of the final Active Pharmaceutical Ingredient (API). A multi-faceted analytical approach is therefore not just recommended but essential for its characterization.[1] This guide, designed for the senior application scientist, explains the causality behind method selection and provides field-proven protocols.

## Physicochemical Properties

A foundational understanding of the compound's properties is crucial for method development.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClN <sub>3</sub>
Molecular Weight	179.61 g/mol
Appearance	Expected to be an off-white to pale yellow solid
Solubility	Soluble in polar organic solvents (e.g., Methanol, DMSO, Acetonitrile)

## Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and detecting any related substances or degradation products.[2]

### High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

Expertise & Rationale: Reversed-phase HPLC is the premier method for quantifying non-volatile organic compounds like **3-Chloro-4-imidazol-1-ylpyridine**. The use of a C18 stationary phase provides excellent separation for aromatic and moderately polar molecules. A buffered mobile phase is critical to ensure consistent ionization states for the basic nitrogen atoms in the pyridine and imidazole rings, leading to sharp, reproducible peaks. UV detection is highly suitable due to the strong chromophoric nature of the aromatic heterocyclic system.[3][4]

Experimental Protocol: HPLC-UV Purity Determination

- Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase:
  - A: 0.1% Formic Acid in Water
  - B: Acetonitrile

- Gradient Elution:

Time (min)	%A	%B
<b>0.0</b>	<b>95</b>	<b>5</b>
20.0	5	95
25.0	5	95
25.1	95	5

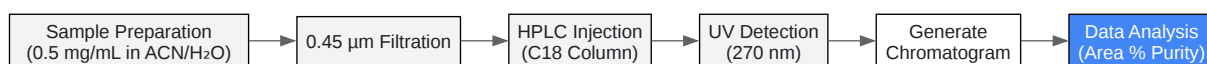
| 30.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm (based on the typical absorbance of pyridine and imidazole systems).
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Data Presentation: System Suitability and Validation Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	0.8 - 1.5	1.1
Theoretical Plates (N)	> 2000	> 4500
Linearity (r <sup>2</sup> )	≥ 0.999	0.9995
Limit of Detection (LOD)	-	~0.01 µg/mL
Limit of Quantitation (LOQ)	-	~0.03 µg/mL

### Workflow Visualization



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HPLC analysis workflow from sample preparation to purity calculation.

## Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides irrefutable evidence of molecular identity and structure. A combination of NMR, MS, and FTIR is required for complete characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. <sup>1</sup>H NMR provides information on the number and connectivity of protons, while <sup>13</sup>C NMR identifies all unique carbon environments.[5] For N-arylimidazoles, the chemical shifts are highly sensitive to the electronic environment, allowing for precise assignment of each position on both heterocyclic rings.[6][7] Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent solvent choice due to its ability to dissolve a wide range of polar organic compounds.

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of **3-Chloro-4-imidazol-1-ylpyridine** in ~0.7 mL of DMSO-d<sub>6</sub>.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Analysis: Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra at 25 °C. Additional experiments like COSY and HSQC can be run to confirm assignments.

Data Interpretation: Expected Chemical Shifts ( $\delta$ ) in DMSO- $d_6$

Nucleus	Predicted $\delta$ (ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	~8.7 - 8.9	d	Pyridine H-2
	~8.5 - 8.7	s	Pyridine H-5
	~7.8 - 8.0	d	Pyridine H-6
	~8.2 - 8.4	s	Imidazole H-2
	~7.6 - 7.8	s	Imidazole H-5
	~7.1 - 7.3	s	Imidazole H-4
$^{13}\text{C}$ NMR	~150 - 152	CH	Pyridine C-2
	~125 - 127	C	Pyridine C-3 (C-Cl)
	~140 - 142	C	Pyridine C-4 (C-N)
	~115 - 117	CH	Pyridine C-5
	~152 - 154	CH	Pyridine C-6
	~138 - 140	CH	Imidazole C-2
	~120 - 122	CH	Imidazole C-4
	~130 - 132	CH	Imidazole C-5

Note: These are estimated values. Actual shifts may vary. Data from similar compounds were used for prediction.[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (MS)

**Expertise & Rationale:** Mass spectrometry is essential for confirming the molecular weight of the compound. Electron Ionization (EI), often coupled with GC, provides a characteristic fragmentation pattern that serves as a molecular fingerprint.<sup>[10][11]</sup> Electrospray Ionization (ESI), typically coupled with LC, is a softer technique that is excellent for confirming the molecular ion, especially as the protonated species  $[M+H]^+$ . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an abundance of approximately one-third of the molecular ion peak, providing further structural confirmation.<sup>[12]</sup>

**Protocol:** LC-MS (ESI)

- **Instrumentation:** Couple the HPLC system described in section 1.1 to a mass spectrometer (e.g., Q-TOF or single quadrupole).
- **Ionization Mode:** Positive Electrospray Ionization (ESI+).
- **Scan Range:** m/z 50 - 500.
- **Analysis:** The mass spectrum should show a strong signal for the protonated molecule  $[M+H]^+$ .

**Data Interpretation:** Expected Mass-to-Charge Ratios (m/z)

Ion	Calculated m/z	Observation
$[M+H]^+$	180.03 (for $^{35}\text{Cl}$ )	Base peak, confirming molecular weight.
$[M+2+H]^+$	182.03 (for $^{37}\text{Cl}$ )	Isotope peak, ~33% intensity of $[M+H]^+$ .
Fragments	Varies	Loss of Cl, HCN, or cleavage of the rings. <sup>[13]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Rationale:** FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.<sup>[14]</sup> The spectrum of **3-Chloro-4-imidazol-**

**1-ylpyridine** will be characterized by vibrations corresponding to the aromatic C-H, C=C, and C=N bonds of the pyridine and imidazole rings, as well as the C-Cl stretch.[15][16]

Protocol: FTIR-ATR

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Collect the spectrum from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Acquire a background spectrum first.

Data Interpretation: Characteristic Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
3150 - 3000	C-H Stretching	Aromatic (Pyridine & Imidazole)
1600 - 1450	C=C and C=N Stretching	Aromatic Ring Vibrations[15]
1400 - 1200	In-plane C-H Bending	Aromatic Rings
1100 - 1000	Ring Breathing Modes	Pyridine/Imidazole
850 - 750	C-H Out-of-plane Bending	Aromatic Substitution Pattern
750 - 650	C-Cl Stretching	Chloro-aromatic[8]

## Integrated Analytical Workflow

A systematic workflow ensures that all critical quality attributes of the compound are thoroughly assessed. The identity, purity, and structure are confirmed through an orthogonal combination of the techniques described.

Integrated Characterization Workflow

Logical workflow for the complete characterization of the target compound.

## Conclusion

The analytical characterization of **3-Chloro-4-imidazol-1-ylpyridine** demands a comprehensive and orthogonal approach. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the identity, purity, and structural integrity of this important pharmaceutical intermediate. By combining the separation power of chromatography (HPLC, GC) with the detailed structural insights from spectroscopy (NMR, MS, FTIR), scientists can generate a complete and reliable data package suitable for research, development, and regulatory purposes.

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